Methyl 4-(aminomethyl)-2-fluorobenzoate HCl
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Overview
Description
Methyl 4-(aminomethyl)-2-fluorobenzoate hydrochloride is an organic compound with the molecular formula C9H11NO2F·HCl. It is a derivative of benzoic acid, where the benzoate group is substituted with an aminomethyl group and a fluorine atom. This compound is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(aminomethyl)-2-fluorobenzoate hydrochloride typically involves a multi-step process:
Nitration: The starting material, 4-fluorobenzoic acid, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Aminomethylation: The amino group is further reacted with formaldehyde and a secondary amine to introduce the aminomethyl group.
Esterification: The resulting compound is esterified with methanol in the presence of an acid catalyst to form the methyl ester.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of Methyl 4-(aminomethyl)-2-fluorobenzoate hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(aminomethyl)-2-fluorobenzoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or the aminomethyl group to a primary amine.
Substitution: The fluorine atom can be substituted with other halogens or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide or potassium fluoride.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of alcohols or primary amines.
Substitution: Formation of halogenated or functionalized derivatives.
Scientific Research Applications
Methyl 4-(aminomethyl)-2-fluorobenzoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-(aminomethyl)-2-fluorobenzoate hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s binding affinity and stability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(aminomethyl)benzoate hydrochloride: Lacks the fluorine atom, resulting in different chemical and biological properties.
Methyl 4-(aminomethyl)-2-chlorobenzoate hydrochloride: Contains a chlorine atom instead of fluorine, which can affect its reactivity and interactions.
Methyl 4-(aminomethyl)-2-bromobenzoate hydrochloride: Contains a bromine atom, leading to variations in its chemical behavior.
Uniqueness
Methyl 4-(aminomethyl)-2-fluorobenzoate hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications where specific interactions with biological targets are required.
Properties
IUPAC Name |
methyl 4-(aminomethyl)-2-fluorobenzoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2.ClH/c1-13-9(12)7-3-2-6(5-11)4-8(7)10;/h2-4H,5,11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWPDUPIBRBJMOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)CN)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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